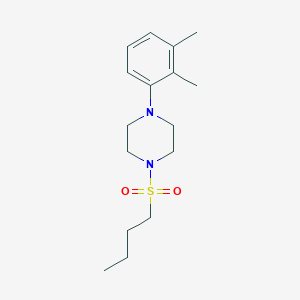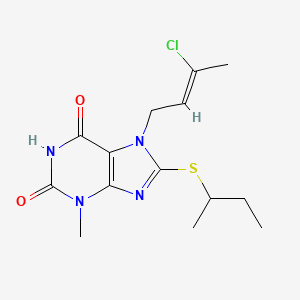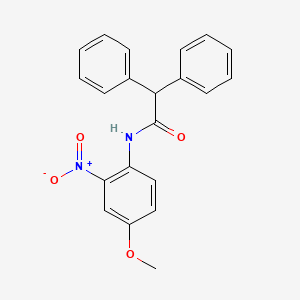![molecular formula C17H26N4O2 B5301032 4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)
4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DU-176b and belongs to the class of direct oral anticoagulants (DOACs).
Mecanismo De Acción
DU-176b selectively binds to the active site of factor Xa and inhibits its activity, thereby preventing the formation of thrombin and subsequent clot formation. This mechanism of action is different from traditional anticoagulants, which target multiple components of the coagulation cascade.
Biochemical and Physiological Effects:
DU-176b has been shown to have a predictable pharmacokinetic profile and a low potential for drug-drug interactions. It has a rapid onset of action and a relatively short half-life, which allows for easy management of bleeding complications. DU-176b also has a low potential for food and drug interactions, which is a significant advantage over traditional anticoagulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DU-176b has several advantages for laboratory experiments, including its high purity and stability, which allows for accurate and reproducible results. However, it is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Furthermore, its high cost may limit its availability for research purposes.
Direcciones Futuras
DU-176b has several potential future directions for research, including its use in combination with other anticoagulants or antiplatelet agents, as well as its potential applications in the prevention and treatment of other cardiovascular diseases. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for drug interactions and adverse effects.
In conclusion, DU-176b is a synthetic compound that has shown promising results in the prevention and treatment of thromboembolic disorders. Its unique mechanism of action and low potential for drug interactions make it a safer and more effective alternative to traditional anticoagulants. Further studies are needed to determine its potential applications in other cardiovascular diseases and its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of DU-176b involves several steps, including the formation of a spirocyclic intermediate, followed by the introduction of a pyrimidine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DU-176b is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
DU-176b has been extensively studied for its potential applications in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. It works by inhibiting the activity of factor Xa, which is a key component of the coagulation cascade. DU-176b has shown promising results in clinical trials and is considered to be a safer and more effective alternative to traditional anticoagulants, such as warfarin.
Propiedades
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-14(13(2)20-16(18)19-12)11-15(22)21-7-3-17(4-8-21)5-9-23-10-6-17/h3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGGISWKJWWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CC(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5301011.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)


